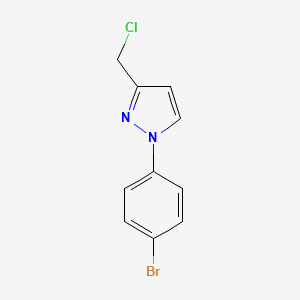

1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole

CAS No.: 1468759-86-5

Cat. No.: VC8242031

Molecular Formula: C10H8BrClN2

Molecular Weight: 271.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1468759-86-5 |

|---|---|

| Molecular Formula | C10H8BrClN2 |

| Molecular Weight | 271.54 |

| IUPAC Name | 1-(4-bromophenyl)-3-(chloromethyl)pyrazole |

| Standard InChI | InChI=1S/C10H8BrClN2/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7H2 |

| Standard InChI Key | NSQYMVNAFKNQBU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C=CC(=N2)CCl)Br |

| Canonical SMILES | C1=CC(=CC=C1N2C=CC(=N2)CCl)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole consists of a five-membered pyrazole ring substituted with a 4-bromophenyl group at the 1-position and a chloromethyl (-CH2Cl) group at the 3-position. The bromine atom introduces steric and electronic effects, while the chloromethyl group enhances reactivity for further functionalization.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole |

| Molecular Formula | C10H8BrClN2 |

| Molecular Weight | 287.54 g/mol |

| CAS Number | Not widely reported |

| SMILES Notation | Brc1ccc(cc1)n2c(cn2)CCl |

The molecular weight (287.54 g/mol) and halogen content suggest moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .

Synthesis and Characterization

Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation or post-functionalization strategies. For 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole, plausible routes include:

Cyclocondensation Approach

-

Hydrazine and 1,3-Diketone Reaction:

Reaction of 4-bromophenylhydrazine with a chloromethyl-substituted 1,3-diketone precursor under acidic conditions yields the pyrazole core. For example, acetophenone derivatives with chloromethyl groups could serve as starting materials . -

Vilsmeier-Haack Formylation:

As demonstrated in analogous syntheses, the Vilsmeier reagent (DMF/POCl3) facilitates formylation of pyrazole intermediates, which may be adapted to introduce chloromethyl groups via subsequent reduction and chlorination .

Post-Functionalization

-

Chloromethylation: Direct chloromethylation of a pre-formed pyrazole ring using formaldehyde and hydrochloric acid under Friedel-Crafts conditions .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine, HCl, ethanol, reflux | 60–75 |

| Chloromethylation | CH2O, HCl, ZnCl2, 50°C | 45–60 |

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group at C3 is susceptible to nucleophilic displacement. For instance:

-

Reaction with sodium methoxide yields methoxymethyl derivatives.

-

Treatment with amines produces aminomethyl analogs, expanding pharmacological potential .

Cross-Coupling Reactions

The bromine at the 4-position enables Suzuki-Miyaura coupling with boronic acids, facilitating aryl-aryl bond formation. This reactivity is critical for generating libraries of derivatives for drug discovery .

Biological Activities and Applications

Antimicrobial Effects

Chlorinated pyrazoles often display broad-spectrum antimicrobial activity. For example, a derivative with a chloromethyl group demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Analogous Compounds

Positional Isomerism

Compared to 3-(4-bromophenyl)-4-(chloromethyl)-1H-pyrazole, the 1-bromo-3-chloromethyl isomer exhibits:

-

Enhanced electrophilicity at C3 due to reduced steric hindrance.

-

Improved solubility in polar aprotic solvents, facilitating chemical modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume